Perflubutane - 355-25-9

Perflubutane

Catalog Number: EVT-278557
CAS Number: 355-25-9
Molecular Formula: C4F10
Molecular Weight: 238.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Perflubutane (decafluorobutane) is a fully fluorinated alkane, a class of organic compounds where all hydrogen atoms are replaced by fluorine atoms. [] It is a colorless, odorless, and non-flammable gas. [] In scientific research, perflubutane is primarily used as a contrast agent in ultrasound imaging. [, ] This inert gas is encapsulated within lipid microbubbles, which enhance the echogenicity of tissues and organs, allowing for improved visualization during ultrasound examinations. [, ] Perflubutane's inert nature and low boiling point contribute to the microbubble stability and activation within the body, making it a valuable tool in various medical imaging applications. [, , ]

Future Directions
  • Molecular Imaging: Developing perflubutane-based microbubbles conjugated with targeted ligands to improve the specificity and sensitivity of ultrasound imaging for various diseases. [, ]
  • Therapeutic Applications: Exploring the use of perflubutane microbubbles for targeted drug delivery and gene therapy by utilizing focused ultrasound-mediated microbubble destruction. []
  • Super-Resolution Imaging: Investigating the potential of perflubutane nanodroplets for super-resolution ultrasound imaging to visualize microvasculature and cellular structures beyond the diffraction limit. []
  • Combined Imaging Modalities: Combining perflubutane-enhanced ultrasound with other imaging techniques, such as photoacoustic imaging, to gain a more comprehensive understanding of tissue characteristics and disease processes. []

Sulphur Hexafluoride

Relevance: Sulphur hexafluoride microbubbles were used as a comparative contrast agent to perflubutane microbubbles in a study investigating the liver-specific phase of contrast-enhanced ultrasound []. The study found that perflubutane microbubbles provided a longer liver-specific phase compared to sulphur hexafluoride microbubbles, suggesting that perflubutane may be a more suitable contrast agent for imaging the liver.

Decafluorobutane

Relevance: Decafluorobutane is a structural isomer of perflubutane, sharing the same chemical formula (C4F10) but with a different spatial arrangement of atoms. This structural similarity makes decafluorobutane a relevant compound in the context of perflubutane research, particularly in the development of phase-change contrast agents. Researchers have explored the use of decafluorobutane nanodroplets as an alternative to perflubutane microbubbles for ultrasound imaging and drug delivery applications [, , , , , ].

Octafluoropropane

Relevance: Octafluoropropane, while structurally similar to perflubutane, possesses a different boiling point and vapor pressure. These properties influence its acoustic behavior and activation thresholds compared to perflubutane. Studies have directly compared octafluoropropane and decafluorobutane nanodroplets in terms of their vaporization efficiency and efficacy for drug delivery to the brain, highlighting their distinct characteristics despite their related structures [].

Gadoxetic Acid

Relevance: Gadoxetic acid-enhanced MRI was used in conjunction with perflubutane-enhanced ultrasound to diagnose and monitor hepatocellular carcinoma (HCC) in a clinical case study []. This case highlighted the complementary nature of these imaging modalities in assessing liver lesions.

Source and Classification

Perflubutane is synthesized from fluorinated hydrocarbons and belongs to the class of perfluorocarbons. It is recognized for its unique properties that make it suitable for use as a contrast agent in diagnostic imaging. The compound is characterized by its high stability and low toxicity, making it an attractive option in medical applications. It has been approved for use in several countries, including Japan and China, since its first approval in 2006 .

Synthesis Analysis

The synthesis of perflubutane typically involves several methods, with the most common being:

  1. Fluorination of Hydrocarbons: This method involves the direct fluorination of butane or other hydrocarbons using elemental fluorine or fluorinating agents under controlled conditions.
  2. High-Pressure Homogenization: This technique is employed to create microbubble formulations of perflubutane, which are used in ultrasound contrast applications. The process involves mixing perflubutane with phospholipids and other stabilizers under high pressure to form stable microbubbles .

Technical Parameters

  • Temperature Control: Maintaining low temperatures during synthesis helps prevent unwanted side reactions.
  • Pressure Conditions: High-pressure conditions are crucial for achieving the desired microbubble size and stability.
Molecular Structure Analysis

Perflubutane has a tetrahedral molecular geometry due to its four carbon atoms bonded to fluorine atoms. The molecular structure can be represented as follows:

  • Molecular Formula: C4F10\text{C}_4\text{F}_{10}
  • InChIKey: KAVGMUDTWQVPDF-UHFFFAOYSA-N
  • CAS Registry Number: 355-25-9

Structural Characteristics

The carbon-fluorine bonds in perflubutane are highly polar, contributing to its chemical stability and low reactivity. This structure allows perflubutane to remain inert under physiological conditions, making it suitable for use in medical imaging.

Chemical Reactions Analysis

Relevant Technical Details

  • Stability: Perflubutane is stable at room temperature and does not readily decompose.
  • Reactivity: It shows minimal reactivity with biological tissues, which is beneficial for its application in medical diagnostics.
Mechanism of Action

The mechanism of action of perflubutane as a contrast agent involves its ability to create microbubbles that reflect ultrasound waves. When injected into the bloodstream, these microbubbles enhance the echogenicity of blood vessels and tissues during ultrasound imaging.

Data and Analyses

Research indicates that contrast-enhanced ultrasound using perflubutane microbubbles significantly improves diagnostic sensitivity and specificity for liver fibrosis and cirrhosis compared to standard ultrasound techniques . The enhanced contrast allows for better visualization of vascular structures and lesions.

Physical and Chemical Properties Analysis

Perflubutane possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 200 g/mol
  • Boiling Point: Approximately 29 °C
  • Density: 1.76 g/cm³
  • Solubility: Insoluble in water but soluble in organic solvents like ethanol and acetone.
Applications

Perflubutane is primarily used in medical imaging as a contrast agent for ultrasound procedures. Its applications include:

  1. Liver Imaging: Enhances the detection and characterization of liver lesions, fibrosis, and cirrhosis.
  2. Cardiovascular Imaging: Assists in visualizing blood flow and detecting abnormalities within cardiac structures.
  3. Oncology: Aids in identifying tumors by improving the visibility of neoplastic tissues during ultrasound examinations.
Synthesis and Manufacturing Innovations

Historical Development of Perfluorocarbon-Based Contrast Agents

The evolution of perfluorocarbon-based contrast agents represents a paradigm shift in medical imaging capabilities. Early contrast agents utilized agitated saline solutions that produced transient air-filled bubbles, but these were physiologically unstable due to rapid gas dissolution in blood and high nitrogen permeability. The critical breakthrough came with the introduction of perfluorocarbon gases, particularly perflubutane (C~4~F~10~), which exhibited superior intravascular persistence due to their low aqueous solubility (0.0025 g/L at 25°C) and high molecular weight (238 g/mol) compared to air or nitrogen [1] [9]. These physicochemical properties dramatically reduced Laplace pressure-driven dissolution and minimized gaseous diffusion across bubble interfaces, enabling clinically useful imaging windows [8] [9].

Perflubutane emerged as a gold-standard gas core following systematic evaluation of various perfluorocarbons. Its optimal molecular size balances acoustic responsivity with biological persistence, outperforming smaller perfluorocarbons (e.g., perfluoropropane) that dissolve too rapidly and larger molecules (e.g., perfluorohexane) that challenge bubble formation dynamics [1] [9]. The historical progression saw albumin-shelled air bubbles (Albunex®) replaced by phospholipid-encapsulated perflubutane agents (Sonazoid™), with the latter demonstrating significantly prolonged vascular enhancement and unique reticuloendothelial system uptake [9]. This trajectory was propelled by the recognition that perflubutane's high fluorine density (83.7% by weight) provides exceptional acoustic impedance mismatch (approximately 40-fold difference versus soft tissue), generating potent ultrasound backscattering essential for clinical imaging [6] [9].

Table 1: Evolution of Key Perfluorocarbon Gases in Ultrasound Contrast Agents

PerfluorocarbonMolecular FormulaMolecular Weight (g/mol)Aqueous Solubility (g/L)Clinical Adoption
PerflubutaneC~4~F~10~238.040.0025Sonazoid™ (GE HealthCare)
PerflutrenC~3~F~8~188.020.0012Optison™, Definity®
Sulfur HexafluorideSF~6~146.060.0055Lumason®/SonoVue®
AirN~2~/O~2~ mixture~28.970.019 (N~2~)Early agitated saline agents

Advanced Synthetic Pathways for Perflubutane Microbubble Formulations

Contemporary manufacturing of perflubutane microbubbles employs precision engineering approaches to achieve narrow size distributions (1-10 μm) essential for both safety (avoiding capillary occlusion) and acoustic performance. The dominant production methodologies include:

  • High-Shear Mechanical Agitation: This scalable method involves hydrating phospholipid films (typically DSPC, DPPC, or DSPE-PEG2000) in aqueous buffers followed by vial rotation under perflubutane atmosphere. The proprietary Vialmix™ device subjects the phospholipid suspension to controlled mechanical shaking (4500 rpm for 45 seconds), generating polydisperse microbubble populations subsequently purified via differential centrifugation. This technique yields microbubble concentrations exceeding 1.2 × 10^9^ bubbles/mL with median diameters of 2.6 μm, as commercialized in Sonazoid™ [1] [5] [9].

  • Microfluidic Flow-Focusing Platforms: Emerging technologies utilize precision silicon-glass chips containing flow-focusing nozzles (5-20 μm diameter) to generate monodisperse microbubbles. Under this method, phospholipid solutions (e.g., DPPC:DPPA:MPEG5000-DPPE at 69:20:11 molar ratio) and perflubutane gas streams converge at the nozzle, producing microbubbles with polydispersity indices <15%. This approach enables exquisite control over size distribution critical for harmonic imaging performance and targeted molecular imaging applications [4] [6].

  • Lyophilized Reconstitution Systems: To enhance shelf-life stability, advanced formulations employ lyophilization of phospholipid matrices. The process involves: (1) preparing phospholipid solutions with cryoprotectants (trehalose/sucrose), (2) sterile filtration, (3) vial filling under vacuum, and (4) freeze-drying. Clinical reconstitution requires adding sterile water followed by perflubutane activation via mechanical shaking, instantly generating stable microbubbles [1] [4]. This approach maintains phospholipid molecular integrity while eliminating cold-chain requirements.

Critical to consistent manufacturing is the gas-to-phospholipid molar ratio during microbubble formation. Optimal ratios (typically 5,000:1) ensure complete encapsulation without shell defects, while excessive phospholipid concentrations generate multilamellar structures compromising acoustic responsivity [4] [5].

Stabilization Techniques for Phospholipid-Encapsulated Microbubbles

The functional longevity of perflubutane microbubbles hinges on sophisticated stabilization strategies counteracting the thermodynamic instability of gas-liquid interfaces. Modern approaches include:

Phospholipid Engineering: Shell formulations combine saturated phosphatidylcholines (DPPC, DSPC) providing mechanical resilience with PEGylated phospholipids (e.g., MPEG5000-DPPE) conferring steric stabilization. The hydrophobic acyl chains (C16-C18) anchor perpendicularly to the gas-liquid interface, while hydrophilic heads extend into the aqueous phase. PEG polymers create a protective hydration layer reducing bubble coalescence through steric repulsion forces. Optimal molar ratios (typically 9:1 DPPC:DSPE-PEG2000) balance shell rigidity and circulatory persistence [4] [5] [7].

Divalent Cation Management: Trace calcium ions (Ca²⁺) present significant destabilization risks by bridging negatively charged phospholipid headgroups (particularly DPPA), inducing premature aggregation. Advanced manufacturing protocols mandate rigorous calcium monitoring (<50 ppb) in phospholipid stocks and organic solvents using atomic absorption spectroscopy. Chelating resins incorporated during synthesis sequester residual cations, while formulation adjustments maintain zeta potentials between -20 to -30 mV, ensuring electrostatic repulsion dominates bubble-bubble interactions [4] [7].

Interfacial Crosslinking: Secondary stabilization employs disulfide bridging between cysteine-containing peptide sequences (e.g., albumin-derived domains) incorporated into phospholipid matrices. This technique enhances resistance to hemodynamic shear stresses without compromising gas diffusivity. Sonochemical methods generate thiol radicals that form -S-S- bonds at bubble interfaces under controlled acoustic fields, increasing shell resilience 3-fold compared to non-crosslinked counterparts [7] [9].

Table 2: Stabilizing Phospholipid Combinations for Perflubutane Microbubbles

Primary PhospholipidSecondary ComponentMolar RatioFunctionShell Elasticity (N/m)
DPPCMPEG5000-DPPE69:11Steric stabilization0.45 ± 0.08
DSPCDSPE-PEG200085:15Extended circulation0.62 ± 0.11
DPPC:DPPACholesterol60:20:20Charge modulation0.78 ± 0.09
Hydrogenated soy PCPEG40-stearate75:25Cost-effective0.53 ± 0.07

Scalability Challenges in Industrial Production of Perflubutane Agents

Translating laboratory-scale perflubutane microbubble production to industrial manufacturing presents multifaceted engineering challenges:

Gas Encapsulation Efficiency: Industrial-scale processes struggle with achieving consistent perflubutane entrapment >85% across batches. Unlike benchtop sonication with localized cavitation, large-volume reactors (≥100 L) exhibit heterogeneous energy distribution, causing bubble coalescence during formation. Continuous flow systems with staggered herringbone micromixers demonstrate promise by maintaining turbulent Reynolds numbers (Re > 2500) throughout scale-up, ensuring uniform shear profiles during phospholipid adsorption [4] [10]. Additionally, pressurized perflubutane saturation (3-5 atm) during hydration increases gas dissolution, subsequently generating denser microbubble populations during mechanical activation.

Sterilization Method Constraints: Terminal sterilization remains incompatible with perflubutane microbubbles due to temperature-induced gas expansion rupturing phospholipid shells. Current Good Manufacturing Practice (cGMP) compliance therefore requires aseptic processing throughout. This necessitates sterile filtration (0.22 μm) of all aqueous components prior to phospholipid film hydration, classified environment (ISO 7) vial filling, and automated visual inspection for particulate contamination. Lyophilized formats offer advantages by enabling pre-sterilization of phospholipid cakes before gas activation [4] [9].

Cold-Chain Optimization: Despite lyophilization advancements, phospholipid oxidation during storage necessitates stringent temperature control (< -20°C for bulk lipids). Industrial solutions employ nitrogen-sparged cryogenic storage with antioxidant systems (α-tocopherol/ascorbyl palmitate at 0.1-0.5% w/w). For liquid formulations, perflubutane's high density (1.51 g/mL at 25°C) causes buoyancy-driven creaming during transport, addressed through viscosity modifiers (glycerol/hyaluronan) creating viscoelastic matrices that immobilize bubbles without compromising injectability [5] [6].

Precision Filling Technology: Automated vial filling under perflubutane atmosphere requires specialized equipment maintaining <50 ppm oxygen to prevent phospholipid peroxidation. Isolator technology with integrated gas purification achieves oxygen concentrations <10 ppm during vial capping. Residual oxygen analysis via fluorescence-based sensors ensures product stability throughout the 24-month shelf-life [4] [9].

Table 3: Scalability Challenges and Technological Solutions in Perflubutane Manufacturing

Manufacturing ChallengeLaboratory-Scale ApproachIndustrial SolutionCritical Process Parameter
Gas encapsulation consistencyVialmix™ agitation (5-50mL)Continuous flow microreactorsShear rate uniformity (≥5000 s⁻¹)
Sterility assuranceLaminar flow hood processingIsolator technology with VHP sterilizationViable particle count (<1 CFU/m³)
Phospholipid oxidation controlArgon blanket during synthesisNitrogen sparging with antioxidant cocktailsDissolved oxygen (<10 ppb)
Size distribution controlDifferential centrifugationAcoustic field separationResonance frequency stability (±0.1 MHz)

The convergence of these advanced manufacturing approaches enables reproducible production of perflubutane agents meeting stringent pharmaceutical requirements while preserving the delicate nanostructural features essential for clinical imaging performance. Future innovation will likely focus on closed-system aseptic processing and real-time release testing using acoustic quality control methodologies [4] [6] [10].

Properties

CAS Number

355-25-9

Product Name

Perflubutane

IUPAC Name

1,1,1,2,2,3,3,4,4,4-decafluorobutane

Molecular Formula

C4F10

Molecular Weight

238.03 g/mol

InChI

InChI=1S/C4F10/c5-1(6,3(9,10)11)2(7,8)4(12,13)14

InChI Key

KAVGMUDTWQVPDF-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)F)(F)F)(C(F)(F)F)(F)F

Solubility

Soluble in benzene, chloroform

Synonyms

AI 700
AI-700
AI700 compound
decafluorobutane
MP 1950
MP-1950
MP1950
perflubutane
perfluorobutane

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(F)(F)F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.